molecular formula C9H12O3 B14318710 Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate CAS No. 110072-10-1

Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate

Cat. No.: B14318710
CAS No.: 110072-10-1
M. Wt: 168.19 g/mol
InChI Key: CPJZRDZYUFQOPC-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-oxabicyclo[310]hex-3-ene-6-carboxylate is a bicyclic compound featuring an oxabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of derivatives . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysis and Ru (II) catalysis are promising for industrial applications due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the bicyclic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Uniqueness: Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate is unique due to its specific functional groups and reactivity. Its oxabicyclohexane core provides distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

110072-10-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate

InChI

InChI=1S/C9H12O3/c1-3-11-9(10)7-6-4-5(2)12-8(6)7/h4,6-8H,3H2,1-2H3

InChI Key

CPJZRDZYUFQOPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1OC(=C2)C

Origin of Product

United States

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